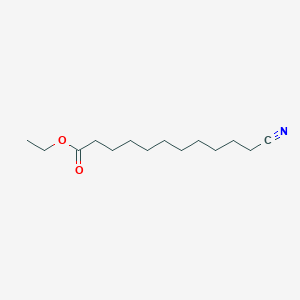

Ethyl 11-cyanoundecanoate

Description

Ethyl 11-cyanoundecanoate (C₁₃H₂₃NO₂) is a long-chain fatty acid ester featuring a cyano (-CN) group at the 11th carbon of the undecanoate backbone. This compound is synthesized via nucleophilic substitution of ethyl 11-bromoundecanoate with potassium cyanide (KCN), as documented in classical organic chemistry literature . The cyano group imparts unique reactivity, enabling further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines), making it valuable in polymer chemistry and pharmaceutical intermediates.

Properties

CAS No. |

52162-19-3 |

|---|---|

Molecular Formula |

C14H25NO2 |

Molecular Weight |

239.35 g/mol |

IUPAC Name |

ethyl 11-cyanoundecanoate |

InChI |

InChI=1S/C14H25NO2/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h2-12H2,1H3 |

InChI Key |

FUNUKWGHJKIQIE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 11-cyanoundecanoate can be synthesized through the esterification of 11-cyanoundecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating under reflux to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions

Major Products:

Hydrolysis: 11-cyanoundecanoic acid and ethanol.

Reduction: 11-aminoundecanoic acid.

Substitution: Various ester derivatives depending on the nucleophile

Scientific Research Applications

Ethyl 11-cyanoundecanoate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Polymer Chemistry: The compound can be polymerized to form materials with specific properties, useful in adhesives and coatings.

Pharmaceuticals: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those containing nitrile and ester functionalities.

Material Science: Its unique structure makes it valuable in the development of new materials with tailored properties.

Mechanism of Action

The mechanism by which ethyl 11-cyanoundecanoate exerts its effects depends on the specific reaction it undergoes. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, resulting in the formation of 11-cyanoundecanoic acid and ethanol. In reduction reactions, the nitrile group is converted to an amine through the addition of hydrogen atoms .

Comparison with Similar Compounds

Ethyl 11-Bromoundecanoate (C₁₃H₂₅BrO₂)

- Molecular Weight : 293.245 g/mol .

- Synthesis: Prepared via bromination of undecanoic acid derivatives, often through Hunsdiecker or Appel reactions.

- Key Differences: The bromine atom increases molecular weight compared to the cyano analog (MW ~225 g/mol). Bromine’s electronegativity and leaving-group ability make it more reactive in SN2 reactions than the cyano group .

Ethyl 11-Iodoundecanoate (C₁₃H₂₅IO₂)

- Molecular Weight : 340.245 g/mol .

- Synthesis: Produced via iodination routes, such as the use of iodine monochloride (ICl) or nucleophilic displacement.

- Key Differences: Iodine’s larger atomic radius and polarizability enhance reactivity in elimination or radical reactions. Higher molecular weight and density compared to cyano and bromo analogs .

Table 1: Halogenated vs. Cyano Analogs

| Property | Ethyl 11-Cyanoundecanoate | Ethyl 11-Bromoundecanoate | Ethyl 11-Iodoundecanoate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~225 | 293.245 | 340.245 |

| Substituent | -CN | -Br | -I |

| Reactivity | Moderate (SN, hydrolysis) | High (SN2, elimination) | Very high (radical, E2) |

| Key Applications | Polymer precursors | Alkylating agents | Radiolabeling probes |

Comparison with Other Ethyl Esters

Ethyl Undecanoate (C₁₃H₂₆O₂)

Ethyl 10-Undecenoate (C₁₃H₂₄O₂)

Table 2: Functional Group Impact on Properties

| Compound | Functional Group | Boiling Point (°C) | Solubility (95% EtOH) |

|---|---|---|---|

| This compound | -CN | Not reported | Moderate |

| Ethyl Undecanoate | None | ~264.5 | High |

| Ethyl 10-Undecenoate | C=C | ~264.5 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.